molecular formula C23H38N4O5 B148310 Eurystatin A CAS No. 137563-63-4

Eurystatin A

Cat. No. B148310
M. Wt: 450.6 g/mol
InChI Key: LUORGXVDSLVJSV-FTDILOGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eurystatin A is a natural product that has been isolated from the culture broth of the fungus Euryascus sp. It is a potent inhibitor of chitin synthase and has been found to have antifungal and insecticidal properties. Eurystatin A has been the focus of many scientific studies due to its potential as a therapeutic agent for the treatment of fungal infections.

Scientific Research Applications

Synthesis and Protease Inhibition

Eurystatin A has been a subject of interest in the synthesis of protease inhibitors. Wasserman et al. (2003) detailed the synthesis of eurystatin and poststatin using acyl cyanophosphorane coupling, highlighting its role in the formation of α-keto amides. This method was also extended to synthesize related α-hydroxy amide natural products like phebestin, probestin, and bestatin, demonstrating the utility of eurystatin A in developing protease inhibitors (Wasserman, Petersen, & Xia, 2003). Furthermore, Owens et al. (2001) presented a concise total synthesis of eurystatin A through a novel Passerini reaction–deprotection–acyl migration strategy, illustrating another approach to synthesizing this protease inhibitor (Owens, Araldi, Nutt, & Semple, 2001).

properties

CAS RN

137563-63-4

Product Name

Eurystatin A

Molecular Formula

C23H38N4O5

Molecular Weight

450.6 g/mol

IUPAC Name

(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]hept-2-enamide

InChI

InChI=1S/C23H38N4O5/c1-14(2)9-6-7-11-19(28)26-17-10-8-12-24-21(30)18(13-15(3)4)27-23(32)20(29)16(5)25-22(17)31/h7,11,14-18H,6,8-10,12-13H2,1-5H3,(H,24,30)(H,25,31)(H,26,28)(H,27,32)/b11-7+/t16-,17-,18-/m0/s1

InChI Key

LUORGXVDSLVJSV-FTDILOGSSA-N

Isomeric SMILES

C[C@H]1C(=O)C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N1)NC(=O)/C=C/CCC(C)C)CC(C)C

SMILES

CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C

Canonical SMILES

CC1C(=O)C(=O)NC(C(=O)NCCCC(C(=O)N1)NC(=O)C=CCCC(C)C)CC(C)C

synonyms

BU 4164E A
BU-4164E A
eurystatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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